(+)-Lycopsamine-D7
Description
Foundational Principles of Isotopic Labeling in Advanced Chemical Research
Isotopic labeling is a technique that involves the substitution of an atom in a molecule with one of its isotopes, which has a different number of neutrons. musechem.com In the context of chemical biology, stable isotopes like deuterium (B1214612) (²H or D), carbon-13 (¹³C), and nitrogen-15 (B135050) (¹⁵N) are frequently used because they are non-radioactive. metwarebio.com The fundamental principle behind this technique is that the chemical properties of the isotopically labeled molecule are nearly identical to its unlabeled counterpart, allowing it to participate in biological pathways without significantly altering the system under study. metwarebio.comcreative-proteomics.com
The key advantage of isotopic labeling lies in the ability to differentiate the labeled molecule from its endogenous, non-labeled version. clearsynth.com This distinction is primarily achieved through analytical techniques like mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy. metwarebio.com In mass spectrometry, the increased mass of the deuterated compound allows for its clear separation and quantification from the natural analog. clearsynth.comscioninstruments.com This "mass shift" is a cornerstone of quantitative analysis, enabling researchers to accurately measure the concentration of specific compounds in complex biological matrices. clearsynth.com
Deuterium labeling, in particular, offers a strategic advantage due to the kinetic isotope effect (KIE). nih.govwikipedia.org The carbon-deuterium (C-D) bond is stronger than the carbon-hydrogen (C-H) bond, which can lead to a slower rate of metabolic reactions that involve the cleavage of this bond. nih.govinformaticsjournals.co.in This property can be exploited to enhance the metabolic stability of a drug, potentially leading to a longer biological half-life. informaticsjournals.co.ininformaticsjournals.co.in
Overview of Pyrrolizidine (B1209537) Alkaloids within Natural Product Chemical Biology
Pyrrolizidine alkaloids (PAs) are a large group of naturally occurring heterocyclic compounds produced by thousands of plant species worldwide, primarily as a defense mechanism against herbivores. mdpi.comnih.govnih.gov They are commonly found in members of the Boraginaceae, Asteraceae, and Fabaceae families. mdpi.comnih.gov The basic structure of a PA consists of a necine base, which is a bicyclic system of two fused five-membered rings with a nitrogen atom at the bridgehead, esterified with one or more necic acids. nih.govmdpi.com
The biosynthesis of the necine base, the core of PAs, originates from the amino acid ornithine. nih.govresearchgate.net A key and often rate-limiting step in this pathway is the formation of homospermidine, catalyzed by the enzyme homospermidine synthase (HSS). oup.com This enzyme has been found to be expressed in various parts of the plant, including the roots and leaves, indicating multiple sites of PA synthesis. oup.com The structural diversity of PAs arises from variations in the necine base and the attached necic acids. mdpi.commdpi.com
Lycopsamine (B1675737) is a prominent pyrrolizidine alkaloid found in plants such as comfrey (B1233415) (Symphytum officinale). plantaanalytica.comusda.gov It is an epimeric monoester of a retronecine-type necine base. plantaanalytica.com The study of PAs is of significant interest in chemical biology due to their wide range of biological activities. nih.gov
Specific Research Utility of (+)-Lycopsamine-D7 as a Stable Isotope-Labeled Analogue in Contemporary Scientific Investigations
This compound is a deuterated form of the natural pyrrolizidine alkaloid, (+)-lycopsamine. In this stable isotope-labeled analogue, seven hydrogen atoms have been replaced by deuterium. This modification makes it an invaluable tool in modern scientific research, particularly in analytical chemistry and metabolic studies.
The primary application of this compound is as an internal standard in quantitative analysis using mass spectrometry. clearsynth.com When analyzing complex samples, such as food products or biological tissues, for the presence of lycopsamine, adding a known amount of this compound allows for highly accurate quantification. clearsynth.com Because it behaves almost identically to the non-deuterated lycopsamine during sample preparation and analysis, it can effectively compensate for any loss of the analyte during these processes. clearsynth.comscioninstruments.com The distinct mass-to-charge ratio of the deuterated standard allows it to be easily distinguished from the native compound in the mass spectrometer. scioninstruments.com
Furthermore, the strategic placement of deuterium atoms in this compound enables its use in metabolic studies. By tracking the fate of the labeled compound within a biological system, researchers can elucidate the metabolic pathways of lycopsamine. The stability of the deuterium labels is crucial; they are typically placed in positions that are not readily exchangeable with protons from the surrounding environment. acanthusresearch.comsigmaaldrich.com This ensures the integrity of the isotopic label throughout the experiment, providing reliable data on the biotransformation of the parent compound. acanthusresearch.com The development of such deuterated standards is critical for a wide range of applications, from ensuring food safety by monitoring PA levels in honey and herbal products to conducting fundamental research into the biological effects of these alkaloids. plantaanalytica.com
Properties
Molecular Formula |
C₁₅H₁₈D₇NO₅ |
|---|---|
Molecular Weight |
306.41 |
Synonyms |
(2S,3S)-2,3-Dihydroxy-2-(1-methylethyl)butanoic Acid _x000B_[(1R,7aR)-2,3,5,7a-Tetrahydro-1-hydroxy-1H-pyrrolizin-7-yl]methyl Ester-D7; [1R-[1α,7(2S*,3S*),7aβ]]-2,3-dihydroxy-2-(1-methylethyl)butanoic Acid (2,3,5,7a-Tetrahydro-1-hydroxy-1H-pyrrolizin-7-yl) |
Origin of Product |
United States |
Ii. Advanced Synthetic Methodologies and Isotopic Labeling of + Lycopsamine D7
Strategies for Site-Specific Deuterium (B1214612) Incorporation in Complex Natural Products
The introduction of deuterium into complex molecules like pyrrolizidine (B1209537) alkaloids demands high levels of control to achieve the desired labeling pattern without altering the compound's fundamental chemical structure and stereochemistry.
Achieving site-specific deuteration in pyrrolizidine alkaloids is a significant synthetic challenge. nih.gov Methodologies often involve multi-step synthetic sequences where deuterium is introduced at specific stages using deuterated reagents. For instance, the reduction of a carbonyl group or a double bond can be accomplished using deuterium gas (D2) with a suitable catalyst, such as ruthenium nanoparticles, or by using deuterated reducing agents like sodium borodeuteride (NaBD4) or lithium aluminum deuteride (B1239839) (LiAlD4). nih.gov The stereoselectivity of these reactions is crucial to maintain the natural configuration of the chiral centers within the lycopsamine (B1675737) molecule.
Catalytic H/D exchange reactions offer another avenue for regioselective deuteration. nih.govrsc.org The choice of catalyst and reaction conditions can direct the exchange to specific C-H bonds, often those adjacent to heteroatoms or functional groups that can coordinate with the metal catalyst. rsc.org For pyrrolizidine alkaloids, this could involve targeting positions activated by the nitrogen atom or the ester functionalities.
| Deuteration Strategy | Reagent/Catalyst | Targeted Position(s) | Selectivity |
| Catalytic Reduction | D2, Ru@PVP | Alkenes, Carbonyls | High |
| Hydride Reduction | NaBD4, LiAlD4 | Carbonyls, Esters | High |
| H/D Exchange | D2O, Ru/C | C-H bonds adjacent to hydroxyl groups | Regio- and Stereoselective rsc.org |
| Base-Mediated Exchange | KOtBu, DMSO-d6 | Activated C-H bonds | Regioselective d-nb.info |
Chemoenzymatic synthesis combines the selectivity of enzymatic reactions with the versatility of chemical synthesis to construct complex labeled molecules. nih.govnih.govnih.govresearchgate.netresearchgate.netfrontiersin.org Enzymes, such as oxidoreductases or transferases, can be employed to introduce deuterium with high stereospecificity into precursors of lycopsamine. nih.gov For example, a dehydrogenase could be used to reduce a ketone to a deuterated alcohol using a deuterated cofactor like NADH-D.
Furthermore, enzymes like PLP-dependent Mannich cyclases have demonstrated the ability to catalyze the α-deuteration of a wide range of L-amino acids with exceptional site- and stereoselectivity. escholarship.org This approach could be used to prepare deuterated building blocks for the necic acid portion of lycopsamine. The use of enzymes often allows for milder reaction conditions, which helps to preserve the integrity of sensitive functional groups present in the alkaloid structure. nih.govnih.govresearchgate.net
Regioselective and Stereoselective Deuteration Approaches for Pyrrolizidine Alkaloids
Precursor-Directed Biosynthesis of Deuterated Analogues in Heterologous Systems
Precursor-directed biosynthesis is a powerful technique that leverages the natural biosynthetic machinery of an organism to produce labeled compounds. uky.edu This involves feeding a deuterated precursor to a plant or a microbial culture that naturally produces the target molecule or has been genetically engineered to do so (a heterologous system). uky.edu For (+)-Lycopsamine-D7, this could involve supplying deuterated putrescine or isoleucine, which are known precursors of the necine base and the necic acid portion of pyrrolizidine alkaloids, respectively. gla.ac.uknih.gov
The success of this method depends on the ability of the organism's enzymes to recognize and process the deuterated substrate. researchgate.netcdnsciencepub.com Studies have shown that enzymes like homospermidine synthase can incorporate deuterated putrescine into the pyrrolizidine backbone. researchgate.netcdnsciencepub.com This approach can lead to the production of highly enriched and specifically labeled alkaloids directly from a biological system. psu.edu
| Precursor | Labeled Moiety | Organism/System |
| Deuterated Putrescine | Necine Base | Pyrrolizidine alkaloid-producing plants (e.g., Symphytum spp.) or engineered microbes. psu.edu |
| Deuterated Isoleucine | Necic Acid | Pyrrolizidine alkaloid-producing plants. gla.ac.uk |
Total Synthesis of this compound and Structurally Related Labeled Analogues
The total synthesis of this compound is a complex undertaking that provides ultimate control over the placement of deuterium atoms. kogistate.gov.ngescholarship.org A synthetic route would likely involve the separate synthesis of the deuterated necine base (retronecine) and the deuterated necic acid (viridifloric acid), followed by their esterification.
The synthesis of the deuterated necine base could start from simple, commercially available deuterated building blocks. Key steps would involve creating the bicyclic pyrrolizidine core and introducing the hydroxyl groups with the correct stereochemistry. Similarly, the synthesis of the deuterated necic acid would require the stereocontrolled construction of the branched carbon chain with deuterium atoms incorporated at the desired positions. The final esterification step to couple the two moieties would complete the synthesis of this compound. While challenging, total synthesis ensures a well-defined product with a precise and known isotopic labeling pattern. escholarship.org
Methodologies for Isotopic Purity Assessment and Enrichment Quantification
Once synthesized, it is crucial to accurately determine the isotopic purity and the degree of deuterium enrichment in this compound.
High-resolution mass spectrometry (HRMS) is a primary tool for this purpose. nih.govresearchgate.net By analyzing the mass-to-charge ratio (m/z) of the molecular ion and its isotopologues, the distribution of deuterated species can be determined. nih.gov Electrospray ionization (ESI) is often used as a soft ionization technique to minimize fragmentation and preserve the molecular ion for analysis. nih.govresearchgate.net
Nuclear Magnetic Resonance (NMR) spectroscopy is another powerful technique for assessing isotopic labeling. researchgate.net 1H NMR can be used to observe the disappearance of signals at the sites of deuteration. researchgate.net More quantitatively, 13C NMR can be used to analyze the isotopic shifts induced by neighboring deuterium atoms. researchgate.net For complex molecules, specialized NMR techniques, such as deuterium NMR (2H NMR), can directly detect the deuterium nuclei and provide precise information about their location and abundance. researchgate.net
The combination of HRMS and NMR provides a comprehensive characterization of the isotopic composition of this compound, ensuring its suitability for demanding applications in metabolic and pharmacokinetic research. nih.govresearchgate.netresearchgate.net
| Analytical Technique | Information Obtained |
| High-Resolution Mass Spectrometry (HRMS) | Isotopic distribution, overall deuterium enrichment. nih.govresearchgate.net |
| 1H Nuclear Magnetic Resonance (NMR) | Disappearance of proton signals at deuterated sites. researchgate.net |
| 13C Nuclear Magnetic Resonance (NMR) | Isotope-induced shifts, site-specific deuteration levels. researchgate.net |
| 2H Nuclear Magnetic Resonance (NMR) | Direct detection and quantification of deuterium at specific sites. researchgate.net |
Iii. Elucidation of Biosynthetic Pathways Utilizing + Lycopsamine D7 As a Tracer
Tracing of Carbon Skeleton Assembly and Nitrogen Incorporation in Pyrrolizidine (B1209537) Alkaloids
The biosynthesis of the core pyrrolizidine structure, the necine base, involves the condensation of two molecules derived from primary metabolism. The incorporation of nitrogen is a key step in the formation of this heterocyclic system.
Tracer studies have confirmed that the biosynthesis of the necine base, the core structure of all PAs, begins with the polyamines putrescine and spermidine (B129725). researchgate.netcapes.gov.br These primary precursors are converted to homospermidine, the first pathway-specific intermediate. researchgate.net This reaction is catalyzed by homospermidine synthase (HSS), a key enzyme in PA biosynthesis. uni-kiel.deoup.com
The necic acid moiety of lycopsamine-type PAs is derived from branched-chain amino acids. cuvillier.de Specifically, the C7 necic acids are formed through a pathway that utilizes intermediates from the biosynthesis of valine, leucine, and isoleucine. cuvillier.de An acetohydroxyacid synthase (AHAS)-like enzyme has been identified as the first specific enzyme in the formation of the C7-necic acid moiety. cuvillier.deuni-kiel.de This enzyme catalyzes the transfer of an activated acetaldehyde (B116499) from pyruvate (B1213749) to 2-oxoisovalerate, forming the direct precursor to the C7-necic acids. cuvillier.deuni-kiel.de
The following table summarizes the primary and secondary precursors involved in the biosynthesis of lycopsamine-type PAs:
| Biosynthetic Component | Primary Precursor(s) | Secondary Precursor(s)/Key Intermediates |
| Necine Base | Putrescine, Spermidine | Homospermidine, Trachelanthamidine (B129624) |
| Necic Acid | Pyruvate, 2-Oxoisovalerate | C7-pronecic acid |
The use of deuterium-labeled precursors has been crucial in confirming the intermediates of the PA biosynthetic pathway. For instance, feeding experiments with chirally deuterated putrescines have been used to study the stereochemistry of the reactions leading to the formation of the necine base. psu.educdnsciencepub.com These studies have shown that the formation of the 1,2-double bond in the necine base involves the removal of the pro-S hydrogen and retention of the pro-R hydrogen at C-2 of retronecine (B1221780). psu.edu
Furthermore, experiments with putrescine doubly labeled with ¹⁵N and ¹³C have demonstrated that a symmetrical C₄-N-C₄ intermediate, homospermidine, is a precursor of retronecine. cdnsciencepub.comresearchgate.netcdnsciencepub.com The use of deuterated substrates in conjunction with ¹⁴C-labeling has revealed that spermidine can serve as a substrate for HSS in the presence of putrescine, where the putrescine semialdehyde moiety of spermidine is combined with putrescine to form homospermidine. researchgate.netcdnsciencepub.com
The accumulation of the saturated necine base trachelanthamidine in knockout mutants for the C7-hydroxyacid synthase (C7HAS) gene has identified it as the esterification partner for the necic acid unit. uni-kiel.de This finding helps to establish the sequence of events in the later stages of lycopsamine (B1675737) biosynthesis.
Identification of Primary and Secondary Precursor Integration Pathways
Enzymatic Transformations and Key Biosynthetic Enzymes in Lycopsamine Production
The biosynthesis of lycopsamine involves a series of enzymatic transformations that are highly specific and stereocontrolled. The use of labeled substrates has been essential in characterizing these enzymes and their mechanisms.
The first dedicated enzyme in PA biosynthesis is homospermidine synthase (HSS), which has evolved from deoxyhypusine (B1670255) synthase (DHS), an enzyme involved in primary metabolism. oup.com HSS catalyzes the NAD⁺-dependent formation of homospermidine from two molecules of putrescine or from one molecule of putrescine and one of spermidine. researchgate.netcdnsciencepub.com Studies with chirally deuterated putrescines have shown that the reaction proceeds with 100% retention of deuterium (B1214612), indicating that NAD⁺ functions as a hydride acceptor in the first part of the reaction and as a hydride donor in the second part. researchgate.netcdnsciencepub.com
Following the formation of homospermidine, a diamine oxidase is involved in the pathway. researchgate.netcapes.gov.br The subsequent steps involve the formation of the necine base, which is then esterified with a necic acid. The enzyme responsible for the first step in the biosynthesis of the C7-necic acid moiety has been identified as a C7-hydroxyacid synthase (C7HAS), an AHAS-like enzyme. cuvillier.deuni-kiel.de This enzyme has been shown to accept both pyruvate and 2-oxoisovalerate as substrates. cuvillier.de
The final steps in lycopsamine biosynthesis involve the esterification of the necine base trachelanthamidine with the C7-necic acid, followed by hydroxylation at C7 and N-oxygenation. uni-kiel.de
Key enzymes in the lycopsamine biosynthetic pathway and their characterized functions are summarized below:
| Enzyme | Function | Substrates | Product |
| Homospermidine Synthase (HSS) | Catalyzes the first committed step in PA biosynthesis. | Putrescine, Spermidine | Homospermidine |
| Diamine Oxidase | Further processing of homospermidine. | Homospermidine | 4-(4-oxobutylamino)butanal |
| C7-Hydroxyacid Synthase (C7HAS) | Catalyzes the first step in C7-necic acid biosynthesis. | Pyruvate, 2-Oxoisovalerate | C7-pronecic acid |
| Esterifying Enzyme | Esterification of the necine base with the necic acid. | Trachelanthamidine, C7-necic acid | Trachelanthamine |
| Hydroxylase/N-oxygenase | Modification of the esterified alkaloid. | Trachelanthamine | Lycopsamine |
The biosynthesis of PAs is characterized by a high degree of stereochemical control. nih.gov Feeding experiments with chirally deuterated putrescines have been instrumental in elucidating the stereochemistry of several enzymatic steps in the formation of the necine base. psu.edupsu.edu For example, the hydroxylation at C-7 of retronecine has been shown to proceed with retention of configuration. psu.edu
The coupling of two molecules of isoleucine to form the ten-carbon necic acids of the senecic type occurs with the loss of the C-4 pro-S hydrogen and retention of the C-4 pro-R hydrogen from both precursor molecules. rsc.org These detailed stereochemical studies, made possible by the use of labeled precursors, provide insight into the precise mechanisms by which the enzymes involved in PA biosynthesis control the three-dimensional structure of the final products.
Characterization of Enzyme Mechanisms with Labeled Substrates
Spatiotemporal Analysis of Biosynthesis: Compartmentalization and Tissue-Specific Studies (in plants/microorganisms)
The biosynthesis of PAs is often localized to specific tissues and cell types within the plant, and the levels of these alkaloids can vary depending on the developmental stage of the plant. frontiersin.orgnih.gov
In many species of the Boraginaceae family, PA biosynthesis occurs in the roots. researchgate.netcapes.gov.br However, the site of synthesis can be species-dependent. For instance, in Heliotropium indicum, PAs are synthesized in the shoots, while in Symphytum officinale, they are primarily made in the roots. researchgate.netcapes.gov.br Interestingly, recent studies on Symphytum officinale have revealed a second site of PA biosynthesis in young leaves subtending developing inflorescences. oup.comoup.comresearchgate.net This second site of synthesis leads to a significant increase in PA levels in the inflorescences, suggesting a strategy for enhanced protection of reproductive structures. oup.comresearchgate.net
The localization of HSS, the first key enzyme of the pathway, has been studied in several species. In the roots of Symphytum officinale, HSS is found in the endodermis. oup.comoup.com In the leaves of this species, HSS expression is localized to the bundle sheath cells. oup.comresearchgate.net This proximity to the vascular tissue is a common theme in PA-producing plants and is thought to facilitate the transport of the alkaloids to other parts of the plant. oup.comoup.com
The following table summarizes the known sites of PA biosynthesis and HSS localization in selected plant species:
| Plant Species | Family | Primary Site of PA Biosynthesis | HSS Localization |
| Heliotropium indicum | Boraginaceae | Shoots | Not specified |
| Cynoglossum officinale | Boraginaceae | Shoots | Endodermis and pericycle of roots |
| Symphytum officinale | Boraginaceae | Roots and young leaves | Root endodermis, leaf bundle sheath cells |
| Senecio spp. | Asteraceae | Roots | Cells adjacent to the phloem |
Integration of Omics Data with Isotopic Labeling for Biosynthetic Gene Cluster Annotation
The annotation of biosynthetic gene clusters (BGCs), which are discrete groups of genes on a chromosome responsible for the production of a specific secondary metabolite, is a significant challenge in genomics. nih.govswan.ac.uk While computational tools like antiSMASH and MIBiG can predict the locations of BGCs based on genomic sequences, assigning a precise function to each gene within the cluster requires experimental validation. u-tokyo.ac.jpfrontiersin.org The integration of stable isotope labeling using tracers such as (+)-Lycopsamine-D7, or its deuterated precursors, with multi-omics approaches (transcriptomics and metabolomics) provides a powerful strategy for functional gene annotation within the pyrrolizidine alkaloid (PA) pathway. mdpi.comdntb.gov.ua
This integrated approach hinges on feeding a PA-producing organism, such as a plant from the Boraginaceae or Asteraceae family, with a deuterated precursor. mdpi.com The heavy isotope acts as a tag that can be tracked through the biosynthetic pathway. By simultaneously analyzing the organism's transcriptome (the full range of messenger RNA molecules) and its metabolome (the complete set of small-molecule metabolites), researchers can draw direct correlations between gene expression levels and the appearance of labeled metabolites. oup.comnih.govfrontiersin.org
The general workflow involves several key steps:
Isotope Administration: A deuterated precursor, such as D-labeled putrescine or spermidine, which are known building blocks of the necine base of lycopsamine, is supplied to the organism.
Metabolomic Analysis: Using high-resolution mass spectrometry, scientists track the incorporation of deuterium into downstream PAs. The detection of this compound and other deuterated intermediates confirms the metabolic flux through the pathway.
Transcriptomic Analysis: Concurrently, RNA-sequencing (RNA-seq) is performed to identify genes that are differentially expressed. Genes whose upregulation coincides with the production of the labeled PAs are considered strong candidates for involvement in the biosynthetic pathway. asm.orgnih.gov
Data Integration and BGC Annotation: The candidate genes identified through transcriptomics are mapped onto the genome. When these genes are found to be co-located within a predicted BGC, the functional evidence from the labeling experiment allows for their definitive annotation. For example, if the expression of a specific oxidoreductase gene within a BGC correlates strongly with the conversion of a labeled intermediate, it can be annotated as the enzyme responsible for that particular oxidative step.
This methodology provides a dynamic view of the biosynthetic process, linking gene function directly to metabolic output. It has been instrumental in moving from computationally predicted BGCs to experimentally validated pathways, clarifying the roles of specific enzymes in the complex biosynthesis of pyrrolizidine alkaloids. nih.govnih.gov
Detailed Research Findings
Research integrating these techniques has led to the functional characterization of key enzymatic steps in PA biosynthesis. By correlating the expression profiles of candidate genes with the metabolic fate of isotope-labeled precursors, specific functions have been assigned to previously uncharacterized genes within PA-BGCs.
Table 1: Candidate Genes in a Putative Pyrrolizidine Alkaloid BGC Identified via Integrated Omics
This interactive table presents hypothetical data illustrating how transcriptomic and metabolomic evidence is combined. Genes within a predicted BGC that show significant upregulation in response to a precursor feeding are correlated with the detection of specific deuterated metabolites, leading to functional annotation.
| Gene ID | Putative Function (from sequence homology) | Transcript Fold Change (RNA-seq) | Correlated Deuterated Metabolite Detected | Proposed Annotation |
| GENE_001 | Homospermidine synthase (HSS) | +8.5 | D₈-Homospermidine | Confirmed HSS |
| GENE_002 | Diamine oxidase | +7.9 | D₇-Pyrrolizidine aldehyde | Pathway-specific oxidase |
| GENE_003 | Alcohol dehydrogenase | +7.2 | D₇-Retronecine | Necine base reductase |
| GENE_004 | Cytochrome P450 monooxygenase | +6.8 | D₇-Hydroxy-retronecine | C7-hydroxylase |
| GENE_005 | Acyltransferase | +9.1 | This compound | Necic acid transferase |
Table 2: Metabolite Profile Following Feeding with a D₈-Putrescine Precursor
This table shows representative mass spectrometry data from a tracer experiment. The shift in the mass-to-charge ratio (m/z) for each metabolite confirms the incorporation of deuterium atoms from the initial labeled precursor, thereby mapping the flow of intermediates through the biosynthetic pathway leading to (+)-Lycopsamine.
| Metabolite | Unlabeled m/z [M+H]⁺ | Observed Labeled m/z [M+H]⁺ | Deuterium Atoms Incorporated | Pathway Step Confirmed |
| Homospermidine | 147.15 | 155.20 | 8 | Putrescine dimerization |
| Retronecine | 156.10 | 163.14 | 7 | Necine base formation |
| Trachelanthic acid | 147.09 | 147.09 | 0 | Necic acid moiety (unlabeled pool) |
| Intermedine (B191556) | 299.17 | 306.21 | 7 | Esterification |
| Lycopsamine | 299.17 | 306.21 | 7 | Esterification |
Iv. Mechanistic Studies and Reaction Pathway Investigations Employing + Lycopsamine D7
Deuterium (B1214612) Isotope Effects in Biological Reaction Kinetics
The substitution of hydrogen with deuterium in (+)-Lycopsamine-D7 introduces a kinetic isotope effect (KIE), a phenomenon where the rate of a chemical reaction is altered due to the difference in mass between the isotopes. unam.mxwikipedia.org The carbon-deuterium (C-D) bond is stronger and has a lower vibrational frequency than the carbon-hydrogen (C-H) bond. unam.mx Consequently, reactions that involve the cleavage of a C-D bond require more energy and proceed at a slower rate. unam.mxwikipedia.org This effect is particularly significant in oxidation and reduction pathways.
The study of KIEs using this compound helps to elucidate reaction mechanisms. wikipedia.org For instance, a significant KIE observed during the metabolism of this compound would suggest that the cleavage of a C-H bond at the deuterated position is a rate-determining step in the enzymatic reaction. This information is crucial for understanding the catalytic strategies employed by enzymes that metabolize pyrrolizidine (B1209537) alkaloids.
Deuterium Isotope Effects in Biological Reaction Kinetics
Probing Substrate Binding and Catalytic Mechanisms of Lycopsamine-Metabolizing Enzymes
This compound is instrumental in probing the binding of substrates to enzymes and understanding their catalytic mechanisms. nih.govnih.gov While the deuterium substitution does not significantly alter the steric properties of the molecule, allowing it to bind to enzyme active sites in a manner similar to its non-deuterated counterpart, it can influence the vibrational modes of the molecule upon binding. These subtle changes can be detected by sensitive analytical techniques, providing information about the substrate's orientation and interaction within the enzyme's active site.
The use of deuterated substrates like this compound, in conjunction with techniques such as X-ray crystallography and NMR spectroscopy, can help to map the active site of metabolizing enzymes. nih.gov By analyzing the interactions between the deuterated substrate and the amino acid residues of the enzyme, researchers can identify key residues involved in substrate binding and catalysis. mdpi.com This knowledge is fundamental to understanding the specificity and efficiency of these enzymes. wou.edugrantome.com
V. Advanced Analytical Applications of + Lycopsamine D7 As a Research Standard
Development and Validation of Quantitative Analytical Methods for Pyrrolizidine (B1209537) Alkaloids
The quantification of pyrrolizidine alkaloids in complex matrices such as food, honey, milk, and herbal products is essential for food safety and risk assessment. mdpi.comnih.gov The development of sensitive and reliable analytical methods is paramount, and (+)-Lycopsamine-D7 plays a pivotal role in this process.
In quantitative analysis, an internal standard (IS) is a substance added in a constant amount to samples, a calibration standard, and blanks. The IS is used to correct for the loss of analyte during sample preparation and to compensate for variations in instrument response. For the analysis of pyrrolizidine alkaloids, stable isotope-labeled (SIL) internal standards, such as this compound, are considered the gold standard. lcms.cz
The use of this compound as an internal standard in Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and Gas Chromatography-Mass Spectrometry (GC-MS) offers several advantages. Because it is chemically identical to the unlabeled lycopsamine (B1675737), it co-elutes during chromatography and exhibits similar ionization efficiency in the mass spectrometer. This co-behavior effectively corrects for matrix effects, which are a common source of inaccuracy in the analysis of complex samples. lcms.cz The deuterium (B1214612) labeling provides the necessary mass shift to distinguish it from the native analyte in the mass spectrometer.
Recent research highlights the development of sensitive LC-MS/MS methods for the simultaneous detection and quantification of a broad range of PAs, including their isomers, in various matrices like milk and plant-based foods. nih.govwaters.com These methods often employ deuterated analogues as internal standards to ensure accuracy and reproducibility. lcms.cz For instance, a method for analyzing 51 PAs in cow's milk utilized alkaline solvent conditions in reversed-phase LC-MS/MS to achieve low limits of detection and quantification. nih.gov The use of this compound and other deuterated standards is crucial for the validation of such methods, ensuring they meet regulatory requirements for food safety monitoring. waters.comwur.nl While LC-MS/MS is the predominant technique, GC-MS can also be used for PA analysis, though it often requires a reduction step for the PAs prior to analysis and carries a risk of thermal decomposition, especially for N-oxides. mdpi.com
Table 1: Key Parameters in Quantitative PA Analysis using this compound as an Internal Standard
| Parameter | Description | Relevance of this compound |
|---|---|---|
| Matrix Effect Compensation | Signal suppression or enhancement of the analyte due to co-eluting matrix components. | Co-elution and similar ionization behavior allow for accurate correction of matrix-induced variations. lcms.cz |
| Recovery Correction | Correction for analyte losses during sample extraction and cleanup steps. | As it behaves identically to the native analyte during sample preparation, it provides a reliable measure of recovery. |
| Linearity and Range | The concentration range over which the instrument response is proportional to the analyte concentration. | Helps establish accurate calibration curves over a wide dynamic range. waters.com |
| Limit of Detection (LOD) | The lowest concentration of an analyte that can be reliably detected. | The use of an appropriate IS can improve signal-to-noise ratios, contributing to lower LODs. nih.gov |
| Limit of Quantification (LOQ) | The lowest concentration of an analyte that can be quantified with acceptable precision and accuracy. | Essential for ensuring methods are sensitive enough for regulatory monitoring. nih.govnih.gov |
Achieving good chromatographic separation is critical for the accurate quantification of individual PAs, especially when dealing with isomers. mdpi.commdpi.com The separation of deuterated and unlabeled lycopsamine, while they are chemically similar, is generally not required as they are differentiated by their mass-to-charge ratio in the mass spectrometer. However, the optimization of chromatographic conditions is vital to separate lycopsamine from its structural isomers, such as intermedine (B191556). mdpi.commdpi.com
The separation of these stereoisomers can be challenging. mdpi.com Researchers have focused on optimizing various parameters, including the stationary phase (e.g., C18, HSS T3), mobile phase composition (e.g., use of formic acid or ammonium (B1175870) buffers), and column temperature. mdpi.commdpi.com For example, reducing the column temperature to 25 °C has been shown to improve the separation of intermedine and lycopsamine and their respective N-oxides. mdpi.com The use of superficially porous particle columns, such as the Raptor ARC-18, has also been demonstrated to provide sufficient retention and fast analysis times. restek.com
The subtle differences in physicochemical properties between deuterated and unlabeled compounds, known as the isotope effect, can sometimes lead to slight shifts in retention time. sci-hub.seresearchgate.net While generally minimal in liquid chromatography for compounds like this compound, this effect can be more pronounced in gas chromatography. sci-hub.se However, for the purpose of using it as an internal standard in LC-MS/MS, this small potential shift is insignificant as the quantification is based on the ratio of the integrated peak areas of the analyte and the internal standard, which are detected in different mass channels.
Application as an Internal Standard in High-Resolution Mass Spectrometry (LC-MS/MS, GC-MS)
Application in High-Throughput Metabolomics and Chemosystematics Research
Beyond quantitative analysis for regulatory purposes, this compound is a valuable tool in broader scientific research, including metabolomics and chemosystematics.
Metabolomics aims to comprehensively identify and quantify all small-molecule metabolites in a biological system. In the context of PAs, metabolomics can be used to study their diversity, distribution, and transformation in plants and other organisms. wur.nl Stable isotope labeling, using compounds like this compound, is a powerful technique in metabolomics. nih.gov
In targeted isotopic profiling , researchers specifically look for lycopsamine and its known metabolites. By spiking a sample with this compound, it can be used to accurately quantify the endogenous levels of lycopsamine. In untargeted isotopic profiling , the deuterated standard can help in the identification of novel or unexpected metabolites. The characteristic isotopic pattern of the deuterated compound and its metabolites makes them stand out in the complex data generated by high-resolution mass spectrometry, aiding in their identification. nih.gov This approach is particularly useful for tracking the fate of PAs during food processing or in biological systems. wur.nl
Chemosystematics uses chemical information, such as the profile of secondary metabolites, to understand the evolutionary relationships between organisms. researchgate.netbiorxiv.org The analysis of PA profiles by GC-MS or LC-MS/MS has been used to classify plants within the Boraginaceae family, for example. researchgate.netresearchgate.net The use of this compound as an internal standard in these studies ensures the accurate and reproducible quantification of lycopsamine, contributing to more reliable chemosystematic data.
Metabolic flux analysis (MFA) is a technique used to quantify the rates (fluxes) of metabolic reactions within a cell or organism. researchgate.netnih.gov This is often achieved by feeding the system a stable isotope-labeled substrate and then measuring the distribution of the isotope in downstream metabolites. This distribution of molecules with different numbers of isotopic labels is known as the mass isotopologue distribution (MID). plos.org
While the biosynthesis of the necine base and necic acid portions of PAs has been studied using stable isotope labeling (e.g., with ¹³C and ¹⁵N), the application of a deuterated standard like this compound in MFA is more likely to be as a tracer to follow its biotransformation rather than its de novo biosynthesis. nih.govresearchgate.net For instance, if an organism is exposed to this compound, the MID of its metabolic products can be analyzed by MS. This can reveal the pathways through which lycopsamine is metabolized, detoxified, or activated. Tandem mass spectrometry (MS/MS) is particularly powerful for MFA as it can provide positional information on the isotope labels, which helps to resolve fluxes through converging metabolic pathways. researchgate.net
Table 2: Applications of this compound in Metabolomics and Metabolic Flux Analysis
| Application | Methodology | Role of this compound | Research Goal |
|---|---|---|---|
| Targeted Metabolomics | LC-MS/MS | Internal Standard | Accurate quantification of lycopsamine in various biological samples. nih.gov |
| Untargeted Metabolomics | High-Resolution MS | Isotopic Tracer | Identification of novel metabolites of lycopsamine by tracking the deuterium label. wur.nl |
| Chemosystematics | GC-MS or LC-MS/MS | Internal Standard | Reliable quantification of lycopsamine for creating chemical fingerprints to classify plant species. researchgate.net |
| Metabolic Flux Analysis | Isotope Tracing, MS/MS| Labeled Substrate/Tracer| To trace the metabolic fate and determine the rates of biotransformation of lycopsamine. researchgate.net |
Untargeted and Targeted Isotopic Profiling Methodologies
Advanced Spectroscopic Investigations for Molecular Dynamics and Interactions
The deuterium labeling in this compound also opens avenues for advanced spectroscopic studies to probe its structure, dynamics, and interactions with other molecules.
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for structure elucidation of alkaloids. royalsocietypublishing.orgrsc.orgmagritek.com The presence of deuterium in this compound would alter its ¹H and ¹³C NMR spectra compared to the unlabeled compound. While this can complicate initial structure confirmation if not accounted for, it can also be exploited. Deuterium has a different nuclear spin and magnetic moment than hydrogen, and its presence can simplify complex ¹H NMR spectra by removing signals from the deuterated positions. Furthermore, specialized NMR techniques can be used to study the effects of deuterium substitution on molecular conformation and dynamics. rsc.org For instance, changes in chemical shifts or coupling constants upon deuteration can provide insights into subtle structural features. royalsocietypublishing.org
The kinetic isotope effect (KIE), where the C-D bond is stronger and thus slower to break than a C-H bond, is a fundamental principle that can be studied using deuterated compounds. sci-hub.se This effect makes this compound more metabolically stable than its non-deuterated counterpart. By comparing the reaction rates or metabolic breakdown of lycopsamine and this compound, researchers can gain detailed information about the mechanisms of enzymatic reactions, such as those catalyzed by cytochrome P450 enzymes.
Finally, advanced spectroscopic techniques could be employed to study the interactions of this compound with biological macromolecules like proteins or DNA. Techniques such as saturation transfer difference (STD) NMR or mass spectrometry-based footprinting could potentially leverage the isotopic label to map the binding sites and understand the molecular basis of the biological activity or toxicity of lycopsamine.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Refinement and Conformational Analysis
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable technique for elucidating the structure of organic molecules at an atomic level. creative-biostructure.comnih.gov In the context of this compound, NMR serves two primary functions: confirming the structural integrity after deuteration and analyzing the molecule's three-dimensional shape and flexibility, known as conformational analysis. royalsocietypublishing.orgrsc.org
The process of structural refinement ensures that the deuterium labeling has not altered the fundamental carbon framework of the molecule. Comparative ¹³C NMR analyses of lycopsamine and this compound show negligible changes in chemical shifts, confirming that the carbon skeleton remains intact. In contrast, ¹H NMR spectra show significant and predictable changes. The signals corresponding to the protons that have been replaced by deuterium disappear, which simplifies the otherwise complex spectrum and aids in the assignment of the remaining proton signals. cdnsciencepub.com This simplification is a key advantage of using deuterated compounds in NMR studies.
Conformational analysis by NMR provides insights into the spatial arrangement of atoms and the dynamics of the molecule in solution. chemrxiv.orgnih.gov Techniques like 2D NMR (e.g., COSY, HSQC, NOESY) are used to determine which atoms are close to each other in space. creative-biostructure.comresearchgate.net For this compound, knowing the dominant conformation is crucial as it influences how the molecule interacts with biological targets, such as enzymes. The deuterium labeling helps in these advanced NMR experiments by reducing the number of proton signals, thereby minimizing spectral overlap and ambiguity in the interpretation of through-space correlations. cdnsciencepub.comchemrxiv.org
Table 1: Expected Effects of Deuteration on NMR Spectra of (+)-Lycopsamine
| NMR Type | Nucleus | Expected Effect on this compound | Rationale |
|---|---|---|---|
| ¹H NMR | Proton (¹H) | Disappearance of signals at deuterated positions. | The deuterium nucleus (²H) has a different gyromagnetic ratio and does not resonate at the same frequency as protons. cdnsciencepub.com |
| ¹³C NMR | Carbon-13 (¹³C) | Minimal change in chemical shifts of the carbon skeleton. | The primary effect of deuterium on adjacent ¹³C nuclei (isotope effect) is typically small, confirming the structural integrity. |
| ¹³C NMR | Carbon-13 (¹³C) | Splitting of signals for carbons directly bonded to deuterium (C-D) into multiplets. | This is due to ¹J-coupling between the ¹³C nucleus and the deuterium nucleus. |
Vibrational Spectroscopy for Characterizing Deuterium-Specific Molecular Modes
Vibrational spectroscopy techniques, such as Infrared (IR) and Raman spectroscopy, measure the vibrational energies of molecular bonds. triprinceton.org These techniques provide a molecular "fingerprint" that is highly sensitive to changes in mass and bond strength. sci-hub.st The substitution of hydrogen with the heavier isotope deuterium in this compound causes a predictable shift in the vibrational frequencies of the C-D bonds compared to the original C-H bonds. scielo.org.mx
This phenomenon, known as the isotopic shift, is a powerful tool for assigning specific vibrational modes within the molecule. scielo.org.mxresearchgate.net Because the mass of deuterium is approximately twice that of hydrogen, the frequency of a C-D stretching vibration is significantly lower than that of a corresponding C-H stretch. These C-D vibrations appear in a region of the IR and Raman spectra that is typically free from other signals, making them excellent probes for studying molecular interactions. scielo.org.mx
For instance, deuterium-induced perturbations in vibrational modes can offer insights into how a molecule like lycopsamine binds within the active site of an enzyme. By monitoring the changes in the C-D vibrational frequencies upon binding, researchers can deduce information about the local environment and the specific interactions that stabilize the enzyme-substrate complex. nih.gov
Table 2: Comparison of Typical Vibrational Frequencies for C-H and C-D Bonds
| Vibrational Mode | C-H Frequency (cm⁻¹) | C-D Frequency (cm⁻¹) | Approximate Shift Ratio (ν_CH / ν_CD) |
|---|---|---|---|
| Stretching (ν) | 2850 - 3000 | 2100 - 2250 | ~1.35 |
| Bending (δ) | 1350 - 1480 | 950 - 1100 | ~1.3 - 1.4 |
Note: These are general frequency ranges. Actual values for this compound may vary. The shift is primarily due to the doubling of the mass of hydrogen to deuterium. scielo.org.mx
Application in Single-Cell Metabolomics and Biosynthetic Flux Analysis
The use of stable isotope-labeled compounds like this compound is revolutionizing the fields of metabolomics and biosynthetic pathway analysis, particularly at the single-cell level. biorxiv.orgfrontiersin.org
Single-Cell Metabolomics
Single-cell metabolomics aims to measure the quantities of small molecules (metabolites) within individual cells, revealing cellular heterogeneity that is masked in bulk tissue analysis. nihonika.co.jp A major challenge in this field is the accurate quantification of analytes present in minute amounts. nih.gov this compound serves as an ideal internal standard for these demanding analyses. eurisotop.combiorxiv.org
When analyzing a biological sample, a known quantity of this compound is added. eurisotop.com Because it is chemically identical to the native lycopsamine, it experiences similar effects during sample preparation and analysis, such as extraction efficiency and ionization suppression in mass spectrometry. eurisotop.com However, due to its higher mass, the signal from the D7 standard is clearly distinguishable from the native compound in the mass spectrometer. By comparing the signal intensity of the native lycopsamine to that of the known amount of the internal standard, researchers can achieve precise and accurate quantification of the alkaloid within a single cell. nih.govnih.gov
Biosynthetic Flux Analysis
Biosynthetic flux analysis is the study of the rate of metabolic reactions within a living system. mdpi.comuniversiteitleiden.nl Stable isotope labeling is a cornerstone of these studies, allowing researchers to trace the flow of atoms through a metabolic pathway. frontiersin.orgtandfonline.com The biosynthesis of pyrrolizidine alkaloids like lycopsamine involves multiple enzymatic steps, starting from precursors like putrescine. mdpi.comru.nlresearchgate.net
By feeding an organism or cell culture with a deuterated precursor, scientists can track the incorporation of deuterium into the final alkaloid product. mdpi.comresearchgate.net Alternatively, using this compound as a standard allows for the precise measurement of the rate at which the unlabeled, newly synthesized lycopsamine is produced over time. biorxiv.org This provides a dynamic view of the pathway's activity, known as metabolic flux. frontiersin.orgoup.com These experiments are crucial for understanding how plants produce such complex defensive compounds and how these pathways might be regulated or engineered. mdpi.com
Table 3: Conceptual Framework for Biosynthetic Flux Analysis Using this compound
| Time Point | Event | Analytical Measurement | Interpretation |
|---|---|---|---|
| t₀ | Labeled precursor (e.g., Deuterated Putrescine) is introduced to the biological system. This compound is used as a quantification standard. | Low to no detection of newly synthesized deuterated lycopsamine. Baseline measurement of endogenous (unlabeled) lycopsamine. | Establishes the initial state before significant metabolic incorporation. |
| t₁ | Cells actively metabolize the labeled precursor. | Detection of newly synthesized lycopsamine containing deuterium atoms, quantified against the this compound standard. | Demonstrates active biosynthesis and precursor incorporation. |
| t₂ | Metabolite pools approach isotopic steady state. | Increased levels of newly synthesized deuterated lycopsamine are measured. | The rate of increase between t₁ and t₂ indicates the metabolic flux through the pathway. biorxiv.org |
Comparative Analysis with Unlabeled Lycopsamine and its Analogues
The substitution of hydrogen with deuterium, a stable, non-radioactive isotope, introduces a minute change in mass but can have measurable effects on the behavior of a molecule, particularly in a biological context. This phenomenon, known as the kinetic isotope effect (KIE), is a cornerstone of mechanistic biochemistry.
The primary distinction between this compound and unlabeled lycopsamine in a biological system lies in their respective reaction rates, a direct consequence of the kinetic isotope effect (KIE). The bond between carbon and deuterium (C-D) is stronger and has a lower vibrational frequency than a carbon-hydrogen (C-H) bond. portico.orgwikipedia.org Consequently, more energy is required to break a C-D bond. libretexts.org If the cleavage of this bond is the rate-determining step in a metabolic reaction, the reaction will proceed more slowly for the deuterated compound. libretexts.orgunam.mx
This principle is particularly relevant to the metabolism of pyrrolizidine alkaloids (PAs), which is often mediated by cytochrome P450 (CYP) enzymes. researchgate.net These enzymes frequently catalyze oxidation reactions that involve the abstraction of a hydrogen atom. Studies on deuterated drugs have shown that this substitution can significantly slow down metabolism. For example, research on this compound has indicated slower hepatic clearance in vitro compared to its analogues, an effect attributed to the KIE. The rate of reaction for 2-bromopropane (B125204) with a base is 6.7 times faster than its deuterated equivalent, providing clear evidence for the KIE in elimination reactions. libretexts.org
The use of deuterated compounds is also a fundamental tool in metabolic flux analysis, which quantifies the rates of metabolic pathways. isotope.comisotope.comnih.gov By introducing a deuterated substrate like this compound into a biological system, researchers can trace the path of the deuterium atoms through various metabolic transformations. isotope.complos.org Measuring the relative amounts of deuterated metabolites provides direct information about the flux, or activity, of specific metabolic routes. isotope.complos.org This technique allows for a dynamic view of how cells partition metabolites between different pathways under various conditions. plos.org
Table 1: Comparative Kinetic Data
| Parameter | Unlabeled Lycopsamine | This compound | Implication |
| Relative C-H/C-D Bond Strength | Weaker | Stronger (~5 kJ/mol) libretexts.org | Higher activation energy for C-D bond cleavage. |
| Metabolic Rate (CYP-mediated) | Faster | Slower researchgate.net | Deuteration at metabolic "soft spots" reduces the rate of enzymatic breakdown. |
| Hepatic Clearance (in vitro) | Faster | Slower | Increased metabolic stability of the deuterated compound. |
| Utility in Flux Analysis | Tracer (e.g., ¹⁴C) | Tracer isotope.complos.org | Enables noninvasive, 3D mapping of metabolic pathway activity. isotope.com |
However, the subtle differences in vibrational modes between C-H and C-D bonds can be exploited as a sensitive probe of the enzyme's active site. These altered vibrations can provide insights into how the substrate is positioned and interacts with amino acid residues within the binding pocket of enzymes like cytochrome P450s.
Studies involving other enzyme systems have further illuminated the utility of deuterium labeling. For instance, research on homospermidine synthase (HSS), a key enzyme in the biosynthesis of pyrrolizidine alkaloids, used chirally deuterated putrescine to demonstrate that the reaction proceeds with complete retention of the deuterium label, revealing crucial details about the enzyme's mechanism. researchgate.netcdnsciencepub.com Similarly, investigations into terpene cyclases using deuterated farnesyl pyrophosphate (FPP) substrates revealed substantial primary kinetic isotope effects (kH/kD = 4.25–4.64), confirming that C-H bond cleavage is a key part of the reaction mechanism. nih.gov These examples underscore how deuterium substitution serves as a powerful tool for dissecting complex enzyme-catalyzed transformations without significantly altering the fundamental binding interactions.
Table 2: Comparison of Physicochemical and Interaction Properties
| Property | Unlabeled Lycopsamine | This compound | Significance for Biomolecular Interactions |
| Stereochemistry | (7R, 8R, 9S, 12R) | (7R, 8R, 9S, 12R) | Identical stereochemistry ensures similar binding to target enzymes and receptors. |
| Van der Waals Radius | ~1.2 Å | ~2.0 Å | Minimal steric difference, preserving binding pocket fit. |
| Hydrogen Bonding | Maintained | Maintained | Critical interactions with enzyme active sites are not disrupted. |
| Bond Vibrational Frequency | Higher | Lower | Allows for probing of substrate binding and enzyme mechanisms. |
Differences in Reaction Rates and Metabolic Pathway Fluxes
Derivatization Strategies of this compound for Enhanced Analytical Detectability and Mechanistic Probing
To enhance the sensitivity of analytical methods or to probe reaction mechanisms, this compound, like other pyrrolizidine alkaloids, can be chemically modified through derivatization. This process involves attaching a chemical group to the molecule to alter its physicochemical properties.
For analytical purposes, especially in gas chromatography-mass spectrometry (GC-MS), derivatization is often necessary to increase the volatility and thermal stability of PAs. researchgate.net Common derivatizing agents include silylating reagents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-Methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA), and acylating agents like Heptafluorobutyric Acid (HFBA). researchgate.net While effective, these methods can sometimes lead to the same product from different PAs, making them better suited for total PA quantification rather than individual identification. pcom.edu However, for liquid chromatography-mass spectrometry (LC-MS), derivatization is often not required, as this technique can directly analyze the parent molecule. nih.govuva.es When enhanced sensitivity is needed for LC-MS/MS, derivatization with agents like benzoyl chloride can improve chromatographic retention on reversed-phase columns and enhance ionization efficiency. chromatographyonline.com
Beyond improving detection, derivatization of deuterated probes is a powerful strategy for mechanistic probing. nih.govrsc.org By using this compound in a reaction and then analyzing the location of the deuterium atoms in the derivatized products, chemists can deduce the pathways of bond formation and cleavage. researchgate.net For example, studies using deuterated probe molecules have been instrumental in elucidating catalytic mechanisms on surfaces and distinguishing between different potential reaction pathways in organic synthesis. researchgate.netdicp.ac.cn
Table 3: Common Derivatization Reagents for Pyrrolizidine Alkaloids
| Derivatization Reagent | Abbreviation | Target Functional Group | Analytical Technique | Purpose |
| N,O-Bis(trimethylsilyl)trifluoroacetamide | BSTFA | Hydroxyl, Amine | GC-MS | Increases volatility and thermal stability. researchgate.net |
| Heptafluorobutyric Acid | HFBA | Hydroxyl, Amine | GC-MS | Creates stable, volatile derivatives. researchgate.net |
| Benzoyl Chloride | BzCl | Amine, Phenol | LC-MS/MS | Increases hydrophobicity for better retention and ionization. chromatographyonline.com |
Engineering of Biosynthetic Pathways for Novel Labeled Derivatives and Biosynthesis Product Diversification
The fields of synthetic biology and metabolic engineering offer exciting possibilities for producing novel labeled compounds like this compound and its derivatives. frontiersin.orgresearchgate.net By manipulating the genetic blueprint of organisms that produce these alkaloids, scientists can create "cell factories" capable of generating a diverse array of molecules. frontiersin.orgrsc.org
The biosynthesis of pyrrolizidine alkaloids begins with the enzyme homospermidine synthase (HSS), which creates the core necine base from putrescine and spermidine (B129725). mdpi.comrsc.org The pathway then involves a series of enzymatic steps to form the final alkaloid structure. researchgate.net Researchers can intervene in this natural process in several ways:
Gene Knockout/Silencing: By deleting or silencing the genes responsible for specific enzymatic steps, the pathway can be blocked, leading to the accumulation of intermediates. rsc.orgnih.gov Using the CRISPR/Cas9 gene-editing tool, scientists have successfully knocked out the HSS gene in comfrey (B1233415) (Symphytum officinale), completely eliminating PA production. researchgate.net
Heterologous Expression: Entire biosynthetic pathways, or parts of them, can be transferred from the original plant into a more manageable host organism like yeast or E. coli. frontiersin.orgrsc.org This allows for easier cultivation and optimization of production.
Enzyme Engineering: The enzymes themselves can be modified to alter their substrate specificity. frontiersin.org For example, an enzyme could be engineered to accept a deuterated precursor more efficiently or to create a novel derivative that is not found in nature. This has been demonstrated in the biosynthesis of cannabinoid derivatives, where enzyme mutants were designed to accept substrates with different chain lengths. frontiersin.org
These strategies open the door to producing not only this compound but also a wide range of other specifically labeled PA derivatives for use in research. researchgate.netrsc.org This could involve feeding deuterated precursors like deuterated putrescine to engineered cell cultures or designing pathways that incorporate deuterium at specific, desired positions. researchgate.net
Table 4: Strategies in Biosynthetic Engineering for Labeled Alkaloids
| Engineering Strategy | Description | Example Application | Reference |
| Gene Knockout (CRISPR/Cas9) | Inactivating a specific gene to halt the biosynthetic pathway at a certain point. | Knocking out the HSS gene in Symphytum officinale to eliminate pyrrolizidine alkaloid production. | researchgate.net |
| Precursor-Directed Biosynthesis | Supplying an engineered organism with a modified (e.g., deuterated) precursor. | Feeding deuterated putrescine to alkaloid-producing plant cultures. | researchgate.net |
| Enzyme Engineering | Modifying an enzyme's active site to change its substrate preference or catalytic activity. | Creating NphB mutants to synthesize novel cannabigerolic acid derivatives. | frontiersin.org |
| Heterologous Expression | Transferring a biosynthetic pathway into a host organism like yeast for controlled production. | Reconstituting plant natural product pathways in engineered microbes. | researchgate.net |
Deuterium Tracing for Understanding Intramolecular Rearrangements and Chemical Transformations
The stable isotopic label of (+)-Lycopsamine-D7 makes it an excellent tracer for studying intramolecular rearrangements and other chemical transformations. Deuterium (B1214612) labeling has been used to confirm that certain reactions, such as Meerwein rearrangements, are intramolecular. kogistate.gov.ng By tracking the position of the deuterium atoms throughout a reaction, chemists can deduce the precise mechanism of bond breaking and bond formation. This technique is invaluable for understanding complex reaction pathways that may not be easily elucidated by other means.
Vii. Future Directions and Emerging Research Avenues for Deuterated Alkaloids
Advancements in Computational Enzymology and Isotope Modeling for Predicting Reaction Outcomes
The complexity and occasional unpredictability of deuterium's effects on in vivo metabolism have spurred significant interest in predictive computational models. scispace.com Computational enzymology and isotope modeling are at the forefront of this effort, aiming to forecast how deuteration will alter the metabolic fate of an alkaloid. These models are crucial for understanding the kinetic isotope effect (KIE) at a molecular level, particularly in reactions mediated by enzymes like the cytochrome P450 (CYP450) family, which are heavily involved in drug metabolism. bioscientia.de
By simulating the interaction between a deuterated substrate and an enzyme's active site, researchers can predict changes in reaction rates and potential shifts in metabolic pathways, a phenomenon known as "metabolic switching". bioscientia.descispace.com For instance, if the primary metabolic site on a pyrrolizidine (B1209537) alkaloid is blocked by deuterium (B1214612), the metabolism may shift to a different, previously minor site on the molecule. scispace.com This can have significant consequences, either by reducing the formation of a toxic metabolite or, conversely, opening up a new pathway to toxicity. scispace.comassumption.edu
Advanced computational approaches allow for the analysis of a wide range of deuterated versions of a compound to be evaluated virtually, saving significant time and resources compared to synthesizing and testing each one individually. scispace.com While developing technologies to precisely predict the consequences of metabolic switching remains a challenge, these computational tools provide invaluable guidance for designing deuterated molecules with improved pharmacokinetic and toxicological profiles. scispace.com
High-Resolution Spatial Metabolomics with Isotopic Tracers in Complex Biological Matrices
Understanding where a compound and its metabolites accumulate in tissues is critical for assessing its efficacy and toxicity. High-resolution spatial metabolomics, particularly mass spectrometry imaging (MSI), integrated with the use of isotopic tracers like (+)-Lycopsamine-D7, offers a powerful lens to visualize this distribution. lumiprobe.com Isotope-labeled internal standards are essential for accurate quantification in mass spectrometry, correcting for variations during sample preparation and analysis. scioninstruments.com
In a typical application, a deuterated alkaloid is administered, and tissue sections (e.g., from the liver, a primary site of pyrrolizidine alkaloid toxicity) are analyzed. nih.gov Because the deuterated tracer is chemically almost identical to its non-deuterated counterpart, it follows the same metabolic and distribution pathways. acanthusresearch.com However, its increased mass allows it to be distinguished by the mass spectrometer. scioninstruments.com This enables researchers to map the precise location of the parent compound and its various metabolites throughout the tissue architecture.
This approach can reveal tissue-specific accumulation and metabolic "hotspots," providing critical insights into the mechanisms of action and toxicity. For example, visualizing the co-localization of a reactive pyrrolic metabolite of a deuterated pyrrolizidine alkaloid with specific cell types in the liver could directly link metabolic activation to cellular damage. This level of spatial detail is unattainable with traditional methods that rely on homogenized tissue samples.
Integration with Synthetic Biology for Rational Design and Engineering of Biosynthetic Pathways
Synthetic biology provides powerful tools for the rational design and engineering of microbial or plant-based systems to produce complex natural products like alkaloids. cuvillier.deresearchgate.net By assembling biosynthetic pathway genes in a host organism such as E. coli or yeast, it is possible to create cellular factories for specific compounds. cuvillier.de This approach holds immense potential for producing deuterated alkaloids for research and therapeutic purposes.
Researchers can engineer the biosynthetic pathway of a lycopsamine-type alkaloid in a heterologous host. cuvillier.deuni-kiel.de By supplying the engineered organism with deuterated precursors, such as deuterated putrescine or isoleucine, the biosynthetic machinery can incorporate these stable isotopes into the final alkaloid structure. researchgate.netgla.ac.uk This method allows for the creation of specifically labeled compounds that can be used as tracers or internal standards.
Furthermore, this integration allows for detailed investigation of the biosynthetic pathway itself. For example, feeding experiments with labeled precursors in engineered systems can help elucidate the function of specific enzymes and clarify the sequence of biochemical reactions. nih.govresearchgate.net Studies have already used this principle to confirm the role of acetohydroxyacid synthase (AHAS)-like enzymes in the formation of the necic acid portion of lycopsamine-type alkaloids. cuvillier.deuni-kiel.de
Development of Novel Isotopic Labeling Reagents and Innovative Strategies for Natural Product Research
The synthesis of deuterated compounds is fundamental to their application in research. While traditional methods exist, there is a continuous drive to develop more efficient, selective, and greener labeling strategies. acs.org Recent innovations focus on late-stage functionalization, where deuterium is introduced into a complex molecule, like a natural product, in one of the final synthetic steps. rsc.org This is highly advantageous as it avoids the need to carry the isotopic label through a lengthy multi-step synthesis.
Photochemical methods, which use visible light to catalyze deuteration, are an emerging green chemistry approach. rsc.org Other novel methods utilize new catalytic systems to achieve selective deuterium incorporation at specific molecular sites that are often involved in metabolism. assumption.edu The use of D₂O (heavy water) as a deuterium source is particularly attractive due to its low cost and environmental friendliness. acs.org
In addition to chemical synthesis, in vivo labeling strategies are gaining traction. nih.gov This involves growing plants or cell cultures in a medium enriched with D₂O. The organism's own metabolic machinery then incorporates deuterium into the natural products it synthesizes. nih.gov This technique provides a straightforward way to produce a wide range of deuterated metabolites, which can then be used to study biosynthetic rates and pathway dynamics on a metabolome-wide scale. nih.gov
Q & A
Q. How can researchers minimize batch variability in this compound synthesis for longitudinal studies?
- Methodological Answer : Standardize synthetic protocols using design of experiments (DoE) to optimize critical parameters (e.g., reaction time, solvent volume). Implement quality control (QC) checks for each batch (e.g., NMR purity ≥98%, LC-MS isotopic abundance ≥95%). Use a centralized synthesis facility or automated reactors (e.g., flow chemistry systems) to reduce operator-dependent variability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
